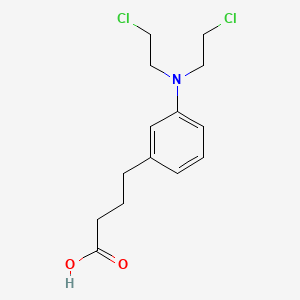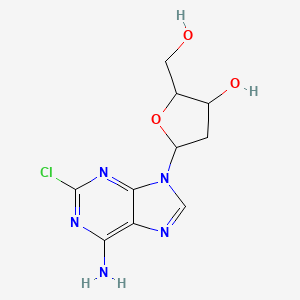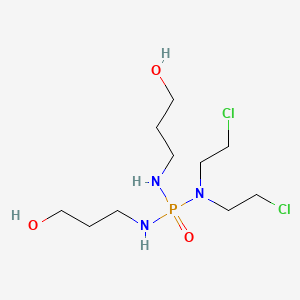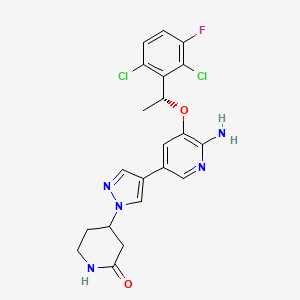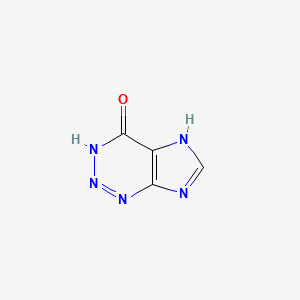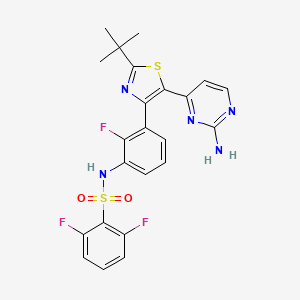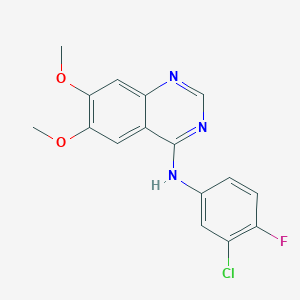
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as CFDQA, is a quinazoline-containing small molecule that has been studied for its potential applications in medicinal chemistry and pharmacology. CFDQA has been shown to possess various biochemical and physiological effects, and it has been used as a tool in laboratory experiments.
科学的研究の応用
Antitumor Activities : A study by Liao Wen-j (2015) synthesized novel diazole 4-aminoquinazoline derivatives, including compounds related to N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrating significant antitumor activities against PC-3 cells (Liao Wen-j, 2015).
DNA-Binding Properties : Garofalo et al. (2010) reported on N-alkylanilinoquinazoline derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline, showing potential as DNA intercalating agents with significant cytotoxic activities (Garofalo et al., 2010).
Antiviral Activity : Saul et al. (2021) identified 4-anilinoquinazoline derivatives as potent inhibitors of dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), indicating potential applications in treating these viral infections (Saul et al., 2021).
PET Imaging Agents for Tumor Detection : Chen et al. (2012) synthesized novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, showing potential as PET imaging agents for tumor detection (Chen et al., 2012).
Molecular Docking for Anticancer Properties : Mphahlele et al. (2018) conducted a study on indole-aminoquinazoline hybrids, showing significant activity against various cancer cell lines and suggesting potential for developing anticancer drugs (Mphahlele et al., 2018).
Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
作用機序
Target of Action
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This selective targeting of the mutant proteins in malignant cells disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Gefitinib is the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, Gefitinib disrupts the downstream signaling cascades that regulate cell proliferation, apoptosis, angiogenesis, and tumor invasion . This leads to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s concentration in the body and its interaction with its target .
Result of Action
The molecular and cellular effects of Gefitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By selectively targeting the mutant proteins in malignant cells, Gefitinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNWXZDJKCCRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?
A1: Research indicates that N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []
Q2: Is N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine selective in its anticancer activity?
A2: Yes, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


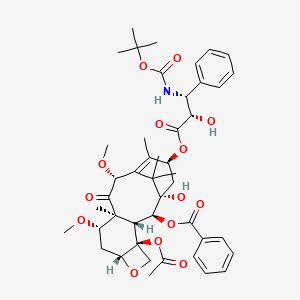
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)


